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Compound of Interest

Compound Name: Disodium 5'-inosinate

Cat. No.: B1146310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disodium 5'-inosinate (IMP), a purine ribonucleotide, is a widely utilized flavor enhancer in

the food industry, prized for its ability to impart a savory or umami taste. Beyond its culinary

applications, IMP plays a crucial role in cellular metabolism as a key intermediate in the

biosynthesis of purine nucleotides, making it a molecule of interest in various biochemical and

pharmaceutical research areas. This technical guide provides a comprehensive overview of the

primary chemical synthesis pathways of disodium 5'-inosinate, with a focus on industrially

relevant methods. It includes detailed experimental protocols, quantitative data for process

comparison, and visual diagrams of the synthesis and biological pathways.

Core Synthesis Pathways: An Overview
The industrial production of disodium 5'-inosinate predominantly follows two main routes:

Microbial Fermentation of Inosine followed by Phosphorylation: This is a two-stage process

that first involves the fermentation of a carbohydrate source by a microbial strain to produce

inosine. The accumulated inosine is then chemically or enzymatically phosphorylated to yield

inosinic acid (IMP), which is subsequently neutralized to its disodium salt.

Direct Fermentation to Inosinic Acid (IMP): This method utilizes mutant microbial strains that

are capable of overproducing and directly accumulating IMP in the fermentation broth. This

single-step fermentation process is followed by downstream purification to isolate disodium
5'-inosinate.
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In a biological context, inosine monophosphate is synthesized via two primary pathways: the

de novo pathway, where the purine ring is built stepwise from simpler precursors, and the

salvage pathway, which recycles pre-existing purine bases and nucleosides.

Quantitative Data on Disodium 5'-Inosinate
Production
The following tables summarize key quantitative data from various studies on the production of

inosine and IMP, providing a basis for comparison of different methodologies and microbial

strains.

Microorganism Method
Key
Parameters

Product Titer Reference

Corynebacterium

ammoniagenes

KY 13714

Inosine

Fermentation

4 days cultivation

at 30°C

9.3 mg/mL

Inosine
[1]

Bacillus subtilis

Mutant 14119

Guanosine/Inosi

ne Fermentation
N/A

Concomitant

decrease in

inosine with

guanosine

production

[2]

Bacillus subtilis

(Engineered)

Inosine

Fermentation
30 g/L glucose 6 g/L Inosine [3]

Bacillus subtilis

Mutants

Inosine

Fermentation
120 hours

8 to 10 mg/mL

Inosine
[4]

Table 1: Inosine Production via Microbial Fermentation
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Microorganism Method
Substrates &
Conditions

Conversion/Yi
eld

Reference

Engineered E.

coli BL21

Enzymatic

Phosphorylation

100 mM inosine,

120 mM

pyrophosphate,

30°C, 6 h

63.36%

conversion
[5]

Engineered E.

coli BL21 with

Triton X-100

Enzymatic

Phosphorylation

100 mM inosine,

120 mM

pyrophosphate,

30°C, 6 h, 0.3%

Triton X-100

74.59%

conversion
[5]

C.

ammoniagenes

& Engineered E.

coli

Sequential

Fermentation &

Phosphorylation

5-L jar fermenter,

12-hour

phosphorylation

91 mM 5'-IMP [6]

Table 2: Inosinic Acid (IMP) Production via Phosphorylation and Direct Fermentation

Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of disodium
5'-inosinate.

Inosine Fermentation using Bacillus subtilis
This protocol is based on methodologies described for engineered Bacillus subtilis strains

aimed at inosine overproduction.[3]

a) Strain and Media Preparation:

Strain: Engineered Bacillus subtilis 168 with inactivated purA, guaB, punA, and deoD genes,

and a deregulated purine operon.[3]

Seed Medium (per liter): 20 g glucose, 10 g tryptone, 5 g yeast extract, 10 g NaCl. Adjust pH

to 7.2.
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Fermentation Medium (per liter): 30 g glucose, 2 g (NH₄)₂SO₄, 6 g KH₂PO₄, 14 g K₂HPO₄,

1.2 g sodium citrate, 0.2 g MgSO₄·7H₂O, and trace elements.

b) Inoculum Development:

Inoculate a single colony of the engineered B. subtilis strain into 5 mL of seed medium in a

50 mL tube.

Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

Use this seed culture to inoculate a larger volume of seed medium (e.g., 100 mL in a 500 mL

flask) and incubate under the same conditions for 12 hours.

c) Fermentation Process:

Inoculate the production fermentation medium with the seed culture to an initial OD₆₀₀ of

approximately 0.1.

Carry out the fermentation in a controlled bioreactor at 37°C.

Maintain the pH at 7.0 by automatic addition of 5 M NaOH.

Maintain dissolved oxygen (DO) at 20% saturation by controlling the agitation speed and

aeration rate.

Monitor glucose consumption and inosine production periodically using HPLC.

Continue the fermentation for 48-72 hours, or until glucose is depleted and inosine

production has plateaued.

d) Inosine Recovery:

Separate the bacterial cells from the fermentation broth by centrifugation (e.g., 10,000 x g for

15 minutes).

The supernatant containing the inosine can be further purified or used directly for the

phosphorylation step.
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Enzymatic Phosphorylation of Inosine using Engineered
E. coli
This protocol describes the use of whole-cell biocatalysis with engineered E. coli for the

phosphorylation of inosine to IMP.[5][6]

a) Strain and Culture Preparation:

Strain:E. coli BL21 expressing a suitable phosphotransferase or inosine kinase.[5][6]

Culture Medium (LB Medium per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl.

Induction: When the cell culture reaches an OD₆₀₀ of 0.6-0.8, induce the expression of the

kinase with an appropriate inducer (e.g., IPTG).

b) Whole-Cell Biocatalyst Preparation:

After induction, continue to culture the cells for an additional 4-6 hours at a lower

temperature (e.g., 25-30°C) to enhance soluble protein expression.

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., Tris-HCl).

The resulting cell paste can be used immediately or stored frozen.

c) Phosphorylation Reaction:

Prepare a reaction mixture containing inosine (e.g., 100 mM), a phosphate donor such as

pyrophosphate (e.g., 120 mM), and a buffer (e.g., 100 mM Tris-HCl, pH 7.5).[5]

Add the prepared E. coli whole-cell biocatalyst to the reaction mixture.

Incubate the reaction at 30°C with gentle agitation for 6-12 hours.[5]

Monitor the conversion of inosine to IMP using HPLC.

Optionally, a surfactant like Triton X-100 (e.g., 0.3%) can be added to the reaction mixture to

improve cell permeability and increase the conversion rate.[5]
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Purification of Disodium 5'-Inosinate
This protocol outlines a general procedure for the purification of IMP from the reaction mixture

or fermentation broth, followed by conversion to its disodium salt.

a) Removal of Particulates:

If starting from a whole-cell biocatalysis reaction, lyse the cells using methods such as

sonication or high-pressure homogenization.

Centrifuge the lysate or fermentation broth at high speed to remove cells and cellular debris.

b) Ion-Exchange Chromatography:

Load the clarified supernatant onto a strong anion-exchange chromatography column (e.g.,

Q-Sepharose) pre-equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

Wash the column with the equilibration buffer to remove unbound impurities.

Elute the bound IMP using a linear gradient of a high-salt buffer (e.g., 20 mM Tris-HCl with 1

M NaCl, pH 8.0).

Collect fractions and analyze for the presence of IMP using UV spectrophotometry (at 250

nm) or HPLC.

c) Desalting and Neutralization:

Pool the IMP-containing fractions and desalt using a suitable method such as diafiltration or

gel filtration chromatography.

Adjust the pH of the desalted IMP solution to 7.0-8.5 with a sodium hydroxide solution to

convert the inosinic acid to disodium 5'-inosinate.

d) Crystallization and Drying:

Concentrate the disodium 5'-inosinate solution under vacuum.

Induce crystallization by adding a water-miscible organic solvent such as ethanol or acetone.
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Collect the crystals by filtration, wash with the organic solvent, and dry under vacuum.

Mandatory Visualizations
The following diagrams illustrate the key chemical and biological pathways involved in the

synthesis of disodium 5'-inosinate.
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Caption: Industrial production pathways for disodium 5'-inosinate.
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Caption: The de novo biosynthesis pathway of purine nucleotides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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